molecular formula C18H18N4O3 B12457781 N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

Cat. No.: B12457781
M. Wt: 338.4 g/mol
InChI Key: KKWYNDDUMKQVOM-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of indole, pyrrolidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves multi-step organic reactionsThe final step involves the formation of the furan-2-carbohydrazide structure through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, influencing biological processes. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the furan-2-carbohydrazide structure may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
  • 3-CHLORO-N-ARYL PYRROLIDINE-2,5-DIONE DERIVATIVES
  • INDOLE-3-ACETIC ACID DERIVATIVES

Uniqueness

N’-[(3Z)-2-OXO-1-(PYRROLIDIN-1-YLMETHYL)INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE is unique due to its combination of indole, pyrrolidine, and furan moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in simpler compounds .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminofuran-2-carboxamide

InChI

InChI=1S/C18H18N4O3/c23-17(15-8-5-11-25-15)20-19-16-13-6-1-2-7-14(13)22(18(16)24)12-21-9-3-4-10-21/h1-2,5-8,11,24H,3-4,9-10,12H2

InChI Key

KKWYNDDUMKQVOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CO4

Origin of Product

United States

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